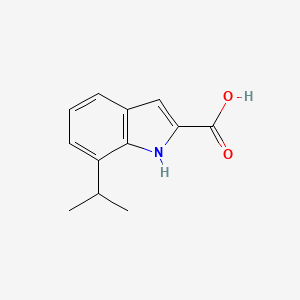

7-Isopropyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRHWXHKWSSVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405261 | |

| Record name | 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-25-0 | |

| Record name | 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Isopropyl-1H-indole-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Isopropyl-1H-indole-2-carboxylic Acid

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As with many substituted indoles, its utility is defined by the efficiency and regioselectivity of its synthesis. This technical guide provides an in-depth analysis of viable synthetic pathways for obtaining this target molecule. We will dissect three classical and reliable indole synthesis methodologies—the Reissert, Fischer, and Hemetsberger syntheses—and adapt them specifically for the preparation of the 7-isopropyl substituted scaffold. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and a comparative analysis to guide the selection of the most appropriate route for laboratory and process scale-up.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern on the indole ring dictates its biological activity and physicochemical properties. 7-substituted indole-2-carboxylic acids, in particular, are valuable intermediates, with the C2-carboxylic acid handle providing a versatile point for further chemical elaboration, while the C7-substituent can modulate steric and electronic properties, influencing receptor binding and metabolic stability. This compound is a prime example of such a scaffold, and its efficient synthesis is a critical step in the development of novel therapeutic agents.[1] This guide explores robust and adaptable synthetic strategies to access this molecule.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnections corresponding to well-established indole syntheses. The primary challenge lies in the regioselective introduction of the isopropyl group at the 7-position.

Caption: Retrosynthetic pathways for the target molecule.

Pathway I: The Reissert Indole Synthesis

The Reissert synthesis is a powerful and direct method for preparing indole-2-carboxylic acids.[3][4][5] It begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic ester.[5][6][7]

Rationale and Strategy

This pathway is highly attractive due to its convergence and the direct formation of the desired carboxylic acid functionality at the C2 position. The key starting material is 2-isopropyl-6-nitrotoluene. This precursor can be synthesized from commercially available 3-isopropylaniline via diazotization, Sandmeyer iodination, and subsequent nitration, directing the nitro group ortho to the methyl group due to steric hindrance from the isopropyl group.

Proposed Synthetic Scheme

Caption: Proposed Reissert synthesis pathway.

Reaction Mechanism

The mechanism involves two main stages:

-

Condensation: Sodium ethoxide deprotonates the methyl group of 2-isopropyl-6-nitrotoluene, creating a carbanion. This anion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen condensation.

-

Reductive Cyclization: The nitro group of the resulting ethyl o-nitrophenylpyruvate is reduced to an amino group, typically using zinc dust in acetic acid.[5] The newly formed aniline immediately undergoes intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[6][7]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.

-

Add diethyl oxalate (1.1 eq) to the cooled sodium ethoxide solution with stirring.

-

Add a solution of 2-isopropyl-6-nitrotoluene (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor reaction progress by TLC.

-

After cooling, pour the mixture into ice-water and acidify with dilute HCl to pH 3-4.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyruvate ester.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate from the previous step in glacial acetic acid.

-

Add zinc dust (4-5 eq) portion-wise to the stirred solution, maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 8-12 hours.

-

Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

-

Pour the filtrate into a large volume of cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Pathway II: The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and widely used method for indole formation. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[8][9][10]

Rationale and Strategy

To synthesize the target molecule via this route, (2-isopropylphenyl)hydrazine is required as the key intermediate. This can be prepared from 2-isopropylaniline by diazotization and subsequent reduction. The hydrazone is then formed with pyruvic acid, which upon cyclization and decarboxylation, would yield the desired 7-isopropyl-1H-indole. To retain the C2-carboxylic acid, the reaction must be carefully controlled to favor cyclization without decarboxylation.[9]

Proposed Synthetic Scheme

Caption: Proposed Fischer indole synthesis pathway.

Reaction Mechanism

The core of the Fischer synthesis is a[4][4]-sigmatropic rearrangement.[8][11]

-

Hydrazone Formation: (2-Isopropylphenyl)hydrazine reacts with pyruvic acid to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a rearrangement, breaking the N-N bond and forming a new C-C bond.

-

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, then cyclizes, and finally eliminates a molecule of ammonia to form the stable indole ring.[10]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2-Isopropylphenyl)hydrazine

-

Prepare a solution of 2-isopropylaniline (1.0 eq) in concentrated HCl and cool to 0°C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl and cool it to 0°C.

-

Add the diazonium salt solution slowly to the SnCl₂ solution.

-

After stirring for 2-3 hours, basify the mixture with concentrated NaOH solution until a precipitate forms.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the hydrazine, which should be used immediately.

Step 2: Fischer Cyclization

-

Dissolve the freshly prepared (2-isopropylphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in ethanol and stir at room temperature for 1 hour to form the hydrazone.

-

Remove the ethanol under reduced pressure.

-

Add the crude hydrazone to pre-heated polyphosphoric acid (PPA) at 80-100°C.

-

Stir the mixture vigorously for 30-60 minutes.

-

Pour the hot mixture onto crushed ice, which will hydrolyze the PPA and precipitate the product.

-

Filter the solid, wash with sodium bicarbonate solution and then water, and dry. Recrystallize from a suitable solvent.

Pathway III: The Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a thermal or photochemical method that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[12][13] Subsequent hydrolysis yields the desired carboxylic acid.

Rationale and Strategy

This pathway offers a different approach, starting from an aromatic aldehyde. The key precursor is 2-isopropylbenzaldehyde. This is condensed with ethyl azidoacetate to form the vinyl azide intermediate. While yields can be good, the synthesis and handling of azide intermediates require caution.[13]

Proposed Synthetic Scheme

Caption: Proposed Hemetsberger indole synthesis pathway.

Reaction Mechanism

The mechanism is believed to proceed through a nitrene intermediate.[13]

-

Condensation: 2-Isopropylbenzaldehyde undergoes a base-catalyzed Knoevenagel condensation with ethyl azidoacetate to form the α-azidocinnamate ester.

-

Nitrene Formation & Cyclization: Upon heating in an inert solvent like xylene, the vinyl azide eliminates N₂ gas to form a highly reactive vinyl nitrene. This nitrene intermediate then undergoes intramolecular C-H insertion into the ortho C-H bond of the isopropyl-bearing ring to form the indole structure.[14]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-azido-3-(2-isopropylphenyl)acrylate

-

To a solution of sodium ethoxide in ethanol at 0°C, add a mixture of 2-isopropylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) dropwise.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude azide ester. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Thermal Cyclization

-

Dissolve the crude azide ester in a high-boiling inert solvent such as xylene.

-

Heat the solution to reflux (approx. 140°C) for 2-4 hours, until nitrogen evolution ceases.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The residue is the crude ethyl 7-isopropyl-1H-indole-2-carboxylate.

Step 3: Saponification

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.

-

Heat the mixture to reflux for 2-3 hours until saponification is complete (monitored by TLC).

-

Cool the solution, remove the ethanol in vacuo, and dilute with water.

-

Wash with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Comparative Analysis of Synthesis Pathways

| Feature | Reissert Synthesis | Fischer Synthesis | Hemetsberger Synthesis |

| Starting Materials | 2-Isopropyl-6-nitrotoluene | 2-Isopropylaniline, Pyruvic Acid | 2-Isopropylbenzaldehyde |

| Key Transformation | Reductive Cyclization | [4][4]-Sigmatropic Rearrangement | Thermal Nitrene Insertion |

| Advantages | Direct formation of the 2-carboxylic acid. Generally good yields. | Highly versatile and widely studied. Tolerant of various functional groups. | Good yields.[13] The precursor aldehyde is readily available. |

| Disadvantages | Multi-step synthesis of the required o-nitrotoluene. | Hydrazine intermediates can be unstable. Potential for harsh acidic conditions. | Requires synthesis and handling of potentially explosive azide intermediates. |

| Scalability | Moderate; reduction step can be exothermic. | Good; a common industrial method for indole synthesis. | Moderate; thermal decomposition of azides poses safety concerns on a large scale. |

Purification and Characterization

The final product, this compound, is expected to be a solid.

-

Purification: The primary method of purification would be recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If necessary, column chromatography on silica gel could be employed.

-

Characterization:

-

¹H NMR: Expected signals would include aromatic protons on the indole ring, a singlet for the H3 proton, a broad singlet for the N-H proton, and signals corresponding to the isopropyl group (a septet and a doublet).[15]

-

¹³C NMR: Would show characteristic peaks for the indole carbons, the carboxylic acid carbonyl (~163-170 ppm), and the isopropyl carbons.[15]

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid, an N-H stretch (~3300-3400 cm⁻¹), and a C=O stretch (~1680 cm⁻¹).[16]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₂H₁₃NO₂ (203.24 g/mol ) would be expected.

-

Conclusion

This guide has outlined three robust and scientifically sound pathways for the synthesis of this compound.

-

The Reissert Synthesis offers the most direct route to the target carboxylic acid, though it requires a more involved synthesis of its starting material.

-

The Fischer Synthesis is a classic and reliable method, provided the requisite hydrazine can be handled effectively.

-

The Hemetsberger Synthesis is an efficient alternative, though it necessitates careful handling of azide intermediates.

The choice of synthesis will ultimately depend on the specific constraints of the laboratory, including starting material availability, safety considerations for handling hazardous reagents, and desired scale. For laboratory-scale synthesis, the Fischer and Reissert routes represent the most balanced options in terms of reliability and procedural simplicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Reissert Indole Synthesis [drugfuture.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. synarchive.com [synarchive.com]

- 13. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Isopropyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

7-Isopropyl-1H-indole-2-carboxylic acid is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds, and substitutions on this ring system can significantly influence their physicochemical and pharmacological properties. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 383132-25-0[1]

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol [2]

The molecular structure of this compound consists of a bicyclic indole core, with an isopropyl group substituted at the 7-position and a carboxylic acid group at the 2-position.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are based on general chemical knowledge, others are predicted using computational models due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | - |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| LogP (Octanol/Water Partition Coefficient) | ~3.4 (predicted) | PubChem (for isomer)[2] |

| Aqueous Solubility | Low (predicted) | Based on LogP |

| pKa (acid dissociation constant) | ~4-5 (predicted for carboxylic acid) | General chemical knowledge[3] |

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is a pure, crystalline solid. If necessary, recrystallize the compound from a suitable solvent. Grind a small amount of the dry sample into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Instrument Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.

-

For an accurate measurement, start with a new sample and heat rapidly to about 15-20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting). Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting). The recorded melting point should be reported as a range.[4]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium throughout the sample, leading to an accurate and sharp melting range for a pure compound.[4] Impurities will typically cause a depression and broadening of the melting range.

Solubility Determination (UV-Vis Spectrophotometry)

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.

Detailed Protocol:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol). Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.[5]

-

-

Preparation of a Saturated Solution: Add an excess amount of the solid this compound to a known volume of deionized water in a sealed container. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

Filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

-

Take a precise aliquot of the clear filtrate and dilute it with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the aqueous solubility of the compound at the experimental temperature.

Causality Behind Experimental Choices: The use of λmax for absorbance measurements provides the highest sensitivity and minimizes errors. The calibration curve establishes a linear relationship between absorbance and concentration, allowing for the accurate determination of the unknown concentration in the saturated solution.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an indole-2-carboxylic acid, the pKa of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent. Due to the predicted low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The concentration should be in the range of 1-10 mM.

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.[7]

-

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the carboxylic acid is neutralized by the strong base. The Henderson-Hasselbalch equation dictates that at the half-equivalence point, the concentrations of the protonated acid and its conjugate base are equal, and therefore, the pH is equal to the pKa.[3]

Structural Elucidation: Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, this section provides an overview of the expected spectroscopic features based on the known data for indole-2-carboxylic acid and other substituted indoles.[3][7][8][9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in DMSO-d₆):

-

NH Proton: A broad singlet between 11.5 and 12.5 ppm.

-

COOH Proton: A very broad singlet, typically above 12 ppm.

-

Aromatic Protons (indole ring): Signals in the range of 7.0-7.8 ppm. The specific coupling patterns will depend on the substitution at the 7-position.

-

Isopropyl Protons: A septet for the CH group around 3.0-3.5 ppm and a doublet for the two CH₃ groups around 1.2-1.4 ppm.

-

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in DMSO-d₆):

-

Carboxylic Carbonyl Carbon: A signal in the range of 160-170 ppm.

-

Indole Ring Carbons: Signals in the aromatic region, typically between 100 and 140 ppm.

-

Isopropyl Carbons: A signal for the CH carbon around 25-30 ppm and a signal for the CH₃ carbons around 20-25 ppm.

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[14][17]

-

N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[14][17]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A peak in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): Expected at m/z = 203.

-

Major Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 158. Further fragmentation of the indole ring and the isopropyl group would also be expected.

-

Plausible Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[18][19] A plausible route for the synthesis of this compound is outlined below.

Caption: Plausible Synthetic Route via Fischer Indole Synthesis.

Detailed Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2-isopropylphenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Stir the mixture at room temperature or with gentle heating for a few hours until the reaction is complete (monitored by TLC).

-

The resulting hydrazone may precipitate out of the solution upon cooling or can be isolated by removal of the solvent under reduced pressure.

-

-

Cyclization:

-

The crude hydrazone can be directly used for the next step.

-

Add a suitable acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride (ZnCl₂).

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the catalyst used.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash it thoroughly with water to remove the acid catalyst.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Causality Behind Experimental Choices: The Fischer indole synthesis relies on an acid-catalyzed intramolecular electrophilic substitution followed by the elimination of ammonia. The choice of acid catalyst and reaction temperature is critical to achieve good yields and minimize side reactions. Polyphosphoric acid is often an effective catalyst for this transformation.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and a plausible synthetic route. While experimental data for this specific molecule is limited, the provided information, including predicted values and established methodologies, serves as a valuable resource for researchers and scientists working with this compound and related indole derivatives. The protocols and theoretical background presented herein are intended to facilitate further experimental investigation and application of this compound in the field of drug discovery and development.

References

- 1. 383132-25-0|this compound|BLD Pharm [bldpharm.com]

- 2. 5-isopropyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 5033851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 6. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Indole-2-carboxylic acid [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mzCloud – Indole 2 carboxylic acid [mzcloud.org]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 19. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to 7-Isopropyl-1H-indole-2-carboxylic Acid (CAS: 383132-25-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isopropyl-1H-indole-2-carboxylic acid, a substituted indole derivative, represents a molecule of significant interest within contemporary medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore, present in a multitude of biologically active compounds. The strategic placement of an isopropyl group at the 7-position and a carboxylic acid at the 2-position of the indole ring system imparts unique physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its known and potential biological activities. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with a wide range of biological targets. The derivatization of the indole nucleus allows for the fine-tuning of a compound's pharmacological properties. Specifically, substitutions at the 2 and 7-positions can significantly impact a molecule's interaction with protein binding pockets, its metabolic stability, and its overall therapeutic potential. This compound is a prime example of a rationally designed indole derivative with potential applications in various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 383132-25-0 | Parchem[1] |

| Molecular Formula | C₁₂H₁₃NO₂ | Sunway Pharm Ltd[2] |

| Molecular Weight | 203.24 g/mol | Sunway Pharm Ltd[2] |

| Appearance | Off-white to light yellow solid (Predicted) | General knowledge |

| Melting Point | Not explicitly reported; related indole-2-carboxylic acids have melting points in the range of 202-206 °C.[3] | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. (Predicted) | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C. | BLD Pharm[4] |

Synthesis of this compound

The synthesis of 7-substituted indole-2-carboxylic acids is most commonly achieved through the Fischer indole synthesis.[5][6][7][8][9] This robust and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an α-ketoacid or its ester.

General Reaction Scheme: Fischer Indole Synthesis

The overall transformation for the synthesis of this compound via the Fischer indole synthesis is depicted below.

Caption: General scheme for the Fischer indole synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol outlines a representative procedure for the synthesis of this compound, adapted from established methods for similar indole derivatives.[10][11]

Step 1: Formation of the Hydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add pyruvic acid (1 equivalent) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C to facilitate the condensation reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the hydrazone may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization

-

To the crude hydrazone from the previous step, add a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, though other acids like sulfuric acid or zinc chloride can also be used.[5]

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature will depend on the specific substrate and catalyst used.

-

Maintain the temperature and stir the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or into cold water.

-

The solid product, this compound, will precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the isopropyl group, the N-H proton, and the carboxylic acid proton.

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.

-

Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups.

-

N-H Proton: A broad singlet, typically downfield (δ > 10 ppm).

-

Carboxylic Acid Proton: A very broad singlet, also in the downfield region (δ > 11 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the indole ring carbons, the isopropyl group carbons, and the carboxylic acid carbonyl carbon.

-

Carbonyl Carbon: A signal in the range of δ 160-170 ppm.

-

Indole Ring Carbons: Signals in the aromatic region (δ 100-140 ppm).

-

Isopropyl Group Carbons: Signals in the aliphatic region (δ 20-40 ppm).

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of indole-2-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][15] The carboxylic acid moiety is crucial for chelating with the magnesium ions in the enzyme's active site, while substitutions on the indole ring, such as at the 7-position, can enhance binding affinity and selectivity. The isopropyl group at the 7-position of the target compound may contribute to favorable hydrophobic interactions within the enzyme's binding pocket.

Caption: Proposed mechanism of HIV-1 integrase inhibition by this compound.

Other Potential Applications

Derivatives of indole-2-carboxylic acid have also been investigated as:

-

Anticancer Agents: By targeting various enzymes and signaling pathways involved in cancer progression.

-

Anti-inflammatory Agents: Through the inhibition of enzymes like cyclooxygenase (COX).[16]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[17]

The specific biological targets and therapeutic efficacy of this compound warrant further investigation.

Handling and Safety

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar indole carboxylic acid derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the well-established Fischer indole reaction makes it an accessible target for medicinal chemists. While further research is needed to fully elucidate its specific biological activities and mechanism of action, the broader context of indole-2-carboxylic acid derivatives suggests its potential as a lead compound in the development of new drugs, particularly in the areas of antiviral and anticancer therapy. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. parchem.com [parchem.com]

- 2. This compound [acrospharma.co.kr]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Isopropyl-1H-indole-2-carboxylic acid

Aimed at researchers, scientists, and drug development professionals, this document synthesizes current understanding and outlines a scientifically-grounded, hypothetical mechanism of action for 7-Isopropyl-1H-indole-2-carboxylic acid, drawing from evidence on structurally related indole-2-carboxylic acid derivatives.

I. Introduction: The Emerging Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this broad class, indole-2-carboxylic acid derivatives have recently garnered significant attention for their therapeutic potential, particularly as antiviral agents. While the specific biological activity of this compound is not yet extensively characterized in publicly available literature, a compelling body of evidence surrounding structurally similar analogs points towards a plausible and potent mechanism of action: the inhibition of HIV-1 integrase. This guide will, therefore, elucidate this proposed mechanism, drawing parallels from closely related compounds to provide a robust framework for future research and drug development efforts.

II. Postulated Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. The inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS.

Based on extensive research into indole-2-carboxylic acid derivatives, the core hypothesis is that this compound functions as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][2][3][4][5] This proposed mechanism is predicated on the following key molecular interactions:

-

Chelation of Divalent Metal Ions in the Active Site: The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺) that are critical for its catalytic activity. The indole-2-carboxylic acid scaffold is believed to act as a pharmacophore that chelates these Mg²⁺ ions, effectively incapacitating the enzyme.[1][3] The carboxyl group at the 2-position of the indole ring is crucial for this interaction.

-

Interaction with the Viral DNA: Beyond metal chelation, indole-2-carboxylic acid derivatives can also engage in π-stacking interactions with the viral DNA, particularly with the 3'-terminal adenosine of the processed viral DNA.[2] This further stabilizes the inhibitor within the active site and prevents the strand transfer reaction.

-

Role of Substituents on the Indole Ring: The nature and position of substituents on the indole ring play a significant role in modulating the inhibitory potency. For this compound, the isopropyl group at the 7-position is likely to influence its binding affinity and specificity. While direct evidence is unavailable, studies on other substituted indole-2-carboxylic acids have shown that modifications at various positions can enhance interactions with hydrophobic pockets within the integrase active site.[1][3]

The following diagram illustrates the proposed binding mode of an indole-2-carboxylic acid derivative within the HIV-1 integrase active site:

Figure 1: Proposed binding mode of this compound in the HIV-1 integrase active site.

III. Experimental Validation of the Proposed Mechanism

To experimentally validate the hypothesis that this compound acts as an HIV-1 integrase inhibitor, a series of established assays can be employed. The following provides a general workflow for such an investigation:

Figure 2: A representative experimental workflow for validating the mechanism of action.

A. In vitro HIV-1 Integrase Strand Transfer Assay

This is a primary biochemical assay to directly measure the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 integrase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a final concentration of 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, and 4% glycerol.

-

Enzyme and Substrate Preparation: Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer. Prepare a labeled (e.g., biotinylated or fluorescently labeled) viral DNA substrate and a target DNA substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction wells. Include appropriate controls (no inhibitor, known inhibitor).

-

Reaction Initiation: Initiate the reaction by adding the viral DNA substrate and integrase to the wells, followed by the target DNA.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., EDTA). Detect the strand transfer product using a suitable method (e.g., ELISA-based detection for biotinylated DNA or fluorescence detection).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

B. Cell-based HIV-1 Replication Assay

This assay assesses the ability of the compound to inhibit HIV-1 replication in a cellular context.

Protocol:

-

Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells or TZM-bl cells) in appropriate media.

-

Infection: Infect the cells with a known amount of HIV-1 virus stock in the presence of varying concentrations of this compound.

-

Incubation: Incubate the infected cells for a period of time (e.g., 3-5 days) to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

-

Luciferase Reporter Assay: If using a reporter virus (e.g., in TZM-bl cells), measure the luciferase activity, which is proportional to the extent of viral infection.

-

-

Data Analysis: Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of viral replication). It is also crucial to assess the cytotoxicity of the compound in parallel to ensure that the observed antiviral effect is not due to cell death.

IV. Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for this compound is not available, studies on other indole-2-carboxylic acid derivatives provide valuable insights:

| Position of Substitution | Effect on Activity | Reference |

| C3 | Introduction of a long branch can improve interaction with a hydrophobic cavity near the active site, significantly increasing inhibitory activity. | [1][3] |

| C6 | Addition of halogenated anilines can markedly improve integrase inhibition, likely due to the formation of π-π stacking interactions with viral DNA. | [6] |

These findings suggest that the 7-isopropyl group in the topic compound likely occupies a hydrophobic pocket within the enzyme's active site, potentially contributing to its binding affinity. Further derivatization of this compound at the C3 and C6 positions could be a promising strategy for optimizing its anti-HIV-1 activity.

V. Conclusion and Future Directions

Future research should focus on validating this proposed mechanism through a systematic series of in vitro and cell-based assays. Elucidating the precise binding mode through structural biology studies would be invaluable for guiding the rational design of more potent and specific inhibitors based on the this compound scaffold. Such efforts could pave the way for the development of novel and effective antiretroviral therapeutics.

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4-Isopropyl-1H-indole-2-carboxylic acid [smolecule.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid moiety is a cornerstone in contemporary medicinal chemistry, serving as a pivotal structural motif in a multitude of therapeutic agents. Its journey from a laboratory curiosity to a privileged scaffold is a testament to over a century of synthetic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted indole-2-carboxylic acids. We will delve into the seminal classical syntheses, critically evaluate their mechanistic underpinnings and inherent limitations, and trace the development of modern, more versatile methodologies. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthetic landscape of this vital class of compounds, fostering a deeper appreciation for the causality behind experimental choices and informing the design of future synthetic strategies.

The Dawn of Indole Chemistry: Early Discoveries and the Quest for a Versatile Synthesis

The story of indole-2-carboxylic acids is intrinsically linked to the broader history of indole chemistry. The parent indole ring system was first isolated in the 19th century, and its unique electronic properties and prevalence in natural products quickly captured the attention of chemists. However, the development of general and reliable methods for the synthesis of specifically substituted indoles, particularly those bearing a carboxylic acid at the 2-position, remained a significant challenge. The need for such compounds was driven by the desire to mimic and modify natural products, as well as to explore the impact of this substitution pattern on biological activity.

Two classical name reactions laid the foundational groundwork for the synthesis of indole-2-carboxylic acids: the Reissert Indole Synthesis and the Fischer Indole Synthesis. These methods, born out of the ingenuity of late 19th and early 20th-century chemists, are still relevant today and provide a crucial starting point for understanding the evolution of this field.

The Classical Era: Pioneering Syntheses of the Indole-2-Carboxylic Acid Core

The Reissert Indole Synthesis: A Reductive Cyclization Approach

In 1897, the German chemist Arnold Reissert developed a multi-step procedure for the synthesis of indoles from ortho-nitrotoluenes and diethyl oxalate.[1] This method proved to be particularly well-suited for the preparation of indole-2-carboxylic acids.

The causality behind the Reissert synthesis lies in the clever utilization of the electron-withdrawing nitro group to activate the adjacent methyl group for condensation. The subsequent reductive cyclization is a robust and often high-yielding transformation.

Mechanism of the Reissert Indole Synthesis:

The synthesis proceeds through two key stages:

-

Condensation: The methyl group of an o-nitrotoluene is deprotonated by a strong base, typically an alkoxide, and the resulting carbanion undergoes a Claisen condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[1]

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine. This reduction is commonly achieved using reagents such as zinc in acetic acid or catalytic hydrogenation. The newly formed amino group readily undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to yield the indole-2-carboxylic acid.[1]

Figure 1: A simplified workflow of the Reissert Indole Synthesis.

Experimental Protocol: Classical Reissert Synthesis of Indole-2-carboxylic Acid

This protocol is a representative example of the classical Reissert methodology.

-

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Cool the solution in an ice bath and add a mixture of o-nitrotoluene and diethyl oxalate dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

-

Cool the mixture and pour it into a beaker containing ice and dilute acid to precipitate the ethyl o-nitrophenylpyruvate.

-

Filter the crude product, wash with cold water, and dry. Recrystallization from ethanol may be necessary for purification.

-

-

Step 2: Reductive Cyclization

-

Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.

-

Add zinc dust portion-wise with stirring, maintaining the temperature below a certain threshold with external cooling if necessary.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Cool the filtrate in an ice bath to precipitate the indole-2-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

The Fischer Indole Synthesis: A Versatile Cyclization of Arylhydrazones

Discovered in 1883 by the Nobel laureate Emil Fischer, the Fischer indole synthesis is one of the most widely used methods for constructing the indole nucleus.[2] While not exclusively for indole-2-carboxylic acids, its application to the synthesis of this scaffold is significant, typically by using a pyruvic acid derivative as the carbonyl component.

The ingenuity of the Fischer synthesis lies in its acid-catalyzed intramolecular cyclization of an arylhydrazone, which proceeds through a key[2][2]-sigmatropic rearrangement.

Mechanism of the Fischer Indole Synthesis:

-

Hydrazone Formation: An arylhydrazine is condensed with an aldehyde or ketone (in this case, a pyruvate derivative) to form the corresponding arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine then undergoes cyclization and subsequent loss of ammonia to afford the aromatic indole ring.

Figure 2: Key stages in the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis of a Substituted Indole-2-carboxylic Acid

This protocol outlines a general procedure for the synthesis of a substituted indole-2-carboxylic acid using the Fischer method.

-

Preparation of the Phenylhydrazone:

-

Dissolve the desired substituted phenylhydrazine hydrochloride in water and neutralize with a suitable base (e.g., sodium acetate).

-

Add a solution of pyruvic acid in water to the phenylhydrazine solution with stirring.

-

The phenylhydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry thoroughly.

-

-

Indolization:

-

In a round-bottom flask, mix the dried phenylhydrazone with a suitable acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid (PPA), or a mixture of sulfuric acid in ethanol.

-

Heat the mixture, often to elevated temperatures, with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.

-

The crude indole-2-carboxylic acid will precipitate. Collect the solid by filtration.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

-

Limitations of the Classical Methods: The Impetus for Innovation

While the Reissert and Fischer syntheses were revolutionary for their time and remain valuable tools, they are not without their drawbacks. These limitations were the primary driving force behind the development of more modern and efficient synthetic methodologies.

| Limitation | Reissert Synthesis | Fischer Synthesis |

| Harsh Reaction Conditions | Requires strong bases (alkoxides) and often high temperatures. | Often requires strong acids and high temperatures, which can lead to side reactions and decomposition of sensitive substrates.[2][3] |

| Limited Substrate Scope | The starting o-nitrotoluene must be able to withstand the strongly basic and reducing conditions. | The reaction can fail with certain substitution patterns, particularly with electron-donating groups that can lead to undesired side reactions.[4] The synthesis of 3-aminoindoles via this method is notably challenging.[4][5] |

| Functional Group Tolerance | Poor tolerance for many functional groups that are sensitive to strong bases or reducing agents. | Limited tolerance for acid-labile functional groups. The reaction is also sensitive to steric hindrance around the carbonyl group.[3] |

| Regioselectivity Issues | Generally provides good regioselectivity for the 2-carboxylic acid product. | With unsymmetrical ketones, a mixture of regioisomeric indoles can be formed. |

| Byproduct Formation | Can produce side products from over-reduction or incomplete cyclization. | Can generate byproducts from aldol condensations or Friedel-Crafts type reactions.[3] |

The quest for milder reaction conditions, broader substrate scope, improved functional group tolerance, and higher yields spurred the evolution of indole synthesis into the modern era.

The Modern Era: Transition-Metal Catalysis and Greener Approaches

The late 20th and early 21st centuries have witnessed a paradigm shift in indole synthesis, largely driven by the advent of transition-metal catalysis. These modern methods offer significant advantages over their classical counterparts, enabling the synthesis of complex and highly functionalized indole-2-carboxylic acids with greater efficiency and precision.

The Larock Indole Synthesis: A Palladium-Catalyzed Annulation

A prominent example of modern indole synthesis is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne.[6] This method is particularly powerful for the synthesis of 2,3-disubstituted indoles, and by employing an alkyne with a terminal ester group that can be subsequently hydrolyzed, it provides a route to substituted indole-2-carboxylic acids.

The key to the Larock synthesis is the ability of the palladium catalyst to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Mechanism of the Larock Indole Synthesis:

The catalytic cycle generally involves:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the ortho-haloaniline.

-

Alkyne Insertion: The alkyne coordinates to the palladium(II) complex and inserts into the palladium-aryl bond.

-

Intramolecular Aminopalladation: The nitrogen of the aniline attacks the alkyne, leading to cyclization.

-

Reductive Elimination: The palladium catalyst is regenerated, and the indole product is released.

Figure 3: A conceptual overview of the Larock Indole Synthesis.

Advantages of the Larock Synthesis and Other Modern Methods:

-

Milder Reaction Conditions: Often proceed at lower temperatures and do not require strong acids or bases.

-

Greater Functional Group Tolerance: Compatible with a wider range of functional groups, allowing for the synthesis of more complex molecules.

-

High Regioselectivity: Can often provide excellent control over the regiochemistry of the final product.

-

Broader Substrate Scope: Applicable to a wider variety of starting materials.

Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. In the context of indole-2-carboxylic acid synthesis, this has manifested in several ways:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[7][8][9]

-

Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives like water or ionic liquids.[7][8][9]

-

Development of Reusable Catalysts: The use of solid-supported catalysts that can be easily recovered and reused.[10]

These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular substituted indole-2-carboxylic acid depends on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The following table provides a comparative overview of the key features of the methods discussed.

| Feature | Reissert Synthesis | Fischer Synthesis | Modern Methods (e.g., Larock) |

| Typical Yields | Moderate to good | Variable, can be low for some substrates | Good to excellent |

| Reaction Conditions | Harsh (strong base, high temp.) | Harsh (strong acid, high temp.) | Mild to moderate |

| Functional Group Tolerance | Poor | Limited | Good to excellent |

| Key Advantage | Good for unsubstituted or simply substituted indole-2-carboxylic acids | Versatile for a wide range of substitutions | High efficiency, broad scope, and functional group tolerance |

| Key Disadvantage | Harsh conditions, limited scope | Harsh conditions, potential for side reactions and poor regioselectivity | Catalyst cost and sensitivity |

Conclusion and Future Outlook

The journey of substituted indole-2-carboxylic acids from their initial discovery through classical synthesis to the sophisticated methods of the modern era is a compelling narrative of chemical innovation. The pioneering work of chemists like Reissert and Fischer laid the essential groundwork, while the limitations of their methods fueled the development of more powerful and versatile synthetic tools.

Today, researchers have an impressive arsenal of synthetic strategies at their disposal, from time-tested classical reactions to cutting-edge transition-metal-catalyzed processes and greener alternatives. This allows for the efficient and targeted synthesis of a vast array of substituted indole-2-carboxylic acids, which continue to be a rich source of new therapeutic agents.

The future of this field will likely see a continued emphasis on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the use of flow chemistry, and the application of computational tools to predict reaction outcomes will undoubtedly play a crucial role in shaping the next chapter in the history of this remarkable class of molecules. For the drug development professional, a deep understanding of this synthetic evolution is not merely an academic exercise but a practical tool for the rational design and efficient production of the medicines of tomorrow.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]

- 10. tandfonline.com [tandfonline.com]

spectroscopic data (NMR, IR, MS) for 7-Isopropyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Isopropyl-1H-indole-2-carboxylic Acid

Introduction

This compound (CAS No. 383132-25-0) is a member of the indole carboxylic acid family, a scaffold of significant interest in medicinal chemistry and drug development. Indole derivatives are known to exhibit a wide range of biological activities, and the precise substitution pattern on the indole ring is critical for modulating their pharmacological profiles. Accurate structural elucidation and confirmation are paramount for any research and development effort. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure.

While comprehensive experimental spectra for this specific molecule are not widely available in public-access databases, this guide provides an expert analysis and prediction of its key spectroscopic features. By leveraging established principles of spectroscopy and comparing with data from the parent compound, indole-2-carboxylic acid, we can construct a reliable and detailed expected spectral profile. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of the structural characterization of this and related molecules.

Molecular Structure and NMR Assignments

A clear assignment of atoms is crucial for unambiguous spectral interpretation. The numbering convention for the indole ring and the attached functional groups is outlined below. This structure forms the basis for all subsequent NMR predictions.

Caption: Molecular structure and atom numbering for NMR assignments.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on analysis of indole-2-carboxylic acid and standard substituent effects.[1][2] The spectrum is expected to be recorded in a solvent like DMSO-d₆, which is suitable for carboxylic acids.

Rationale for Predictions:

-

Carboxylic Acid Proton (H10): This proton is highly deshielded and often appears as a broad singlet far downfield (>12 ppm) due to its acidic nature and hydrogen bonding.[3]

-

Indole N-H Proton (H1): The N-H proton of the indole ring is also deshielded and typically appears as a broad singlet between 11 and 12 ppm.[4]

-

Aromatic Protons (H3, H4, H5, H6): The C3-H proton is characteristic of the indole-2-substituted pattern, appearing as a singlet or a narrow doublet. The protons on the benzene portion of the ring (H4, H5, H6) will form a coupled system. H4 and H6 will be doublets coupled to H5, and H5 will be a triplet (or more accurately, a doublet of doublets). The electron-donating isopropyl group at C7 will cause a slight upfield shift for the adjacent H6 proton compared to the parent compound.

-

Isopropyl Group Protons (H11, H12, H13): This group gives a classic pattern: a septet for the single C11-H proton (split by the six equivalent methyl protons) and a doublet for the six equivalent methyl protons (H12/H13), split by the single C11-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H10 (-COOH) | ~13.0 | Broad Singlet | - | 1H |

| H1 (-NH) | ~11.8 | Broad Singlet | - | 1H |

| H4 | ~7.6 | Doublet (d) | ~8.0 | 1H |

| H6 | ~7.4 | Doublet (d) | ~7.5 | 1H |

| H3 | ~7.1 | Singlet (s) | - | 1H |

| H5 | ~7.0 | Triplet (t) or dd | J ≈ 8.0, 7.5 | 1H |

| H11 (-CH(CH₃)₂) | ~3.3 | Septet (sept) | ~7.0 | 1H |

| H12, H13 (-CH(CH₃)₂) | ~1.3 | Doublet (d) | ~7.0 | 6H |

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. The predicted chemical shifts are based on data for indole-2-carboxylic acid and known additive effects for an isopropyl substituent.[5][6]

Rationale for Predictions:

-

Carbonyl Carbon (C8): The carboxylic acid carbon is the most deshielded carbon, typically appearing in the 160-185 ppm range.[7]

-

Aromatic & Heterocyclic Carbons (C2-C7a): These eight carbons will appear in the aromatic region (approx. 100-140 ppm). The carbon bearing the substituent (C7) and the quaternary carbons (C2, C3a, C7a) will have distinct shifts. C2 is deshielded by both the nitrogen and the carboxylic acid group. C7 is deshielded due to the direct attachment of the isopropyl group.

-

Isopropyl Carbons (C11, C12, C13): The methine carbon (C11) will appear further downfield than the equivalent methyl carbons (C12, C13).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C8 (-COOH) | ~163 |

| C7a | ~138 |

| C7 | ~135 |

| C2 | ~129 |

| C3a | ~127 |

| C5 | ~122 |

| C4 | ~121 |

| C6 | ~120 |

| C3 | ~108 |

| C11 (-C H(CH₃)₂) | ~28 |

| C12, C13 (-CH(C H₃)₂) | ~24 |

Infrared (IR) Spectroscopy: Predicted Key Absorptions

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and an indole ring.[3][8]

Rationale for Predictions:

-

O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H group, centered around 3000 cm⁻¹, is the most telling feature. This broadness is due to extensive hydrogen bonding.[8]

-

N-H Stretch: A moderately sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.

-

C=O Stretch: A very strong and sharp absorption between 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[6]

-

C=C Stretches: Aromatic ring stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Indole | N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (Isopropyl) | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic/Indole | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS): Predicted Fragmentation

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound (Molecular Formula: C₁₂H₁₃NO₂), the exact mass is 203.0946 g/mol .

Rationale for Predictions:

-

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z 203.

-

Key Fragmentations: The most common fragmentation pathways for carboxylic acids involve the loss of neutral molecules or radicals from the parent ion. The loss of the carboxyl group is a characteristic fragmentation. Alpha-cleavage at the isopropyl group is also highly probable.[9]

Caption: Predicted key fragmentation pathways in ESI-MS.

Predicted Key Fragments:

-

m/z 203: Molecular ion [M]⁺•.

-

m/z 188: Loss of a methyl radical (•CH₃) from the isopropyl group, [M-15]⁺.

-

m/z 185: Loss of water (H₂O) from the carboxylic acid, [M-18]⁺•.

-